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Compound of Interest

Compound Name:
(2S)-2-amino-2-(2-

bromophenyl)acetic acid

CAS No.: 339274-34-9

Cat. No.: B3129856

Get Quote

In the landscape of modern drug discovery and development, the precise characterization of

novel active pharmaceutical ingredients (APIs) is paramount. Non-proteinogenic amino acids,

such as (2S)-2-amino-2-(2-bromophenyl)acetic acid, are critical building blocks for

peptidomimetics and other therapeutics. Their unique structural features, including

stereochemistry and substitutions on the aromatic ring, directly influence their biological activity

and pharmacokinetic profiles.

Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and cost-

effective analytical technique for verifying the chemical structure of these molecules.[1] An IR

spectrum provides a unique molecular "fingerprint," revealing the presence and chemical

environment of key functional groups through their vibrational frequencies.[2] This guide

provides a detailed analysis of the expected IR absorption peaks for (2S)-2-amino-2-(2-
bromophenyl)acetic acid, grounded in fundamental principles and comparative data from

analogous structures. We will explore the profound impact of its zwitterionic nature on the

spectrum and offer a practical protocol for data acquisition.
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The Decisive Influence of Zwitterionic State in the
Solid Phase
A foundational concept in the IR analysis of amino acids is their existence as zwitterions,

particularly in the solid state in which spectra are commonly acquired.[3] A zwitterion is a

neutral molecule possessing formal positive and negative charges on different functional

groups.[3] In (2S)-2-amino-2-(2-bromophenyl)acetic acid, the basic amine group

deprotonates the acidic carboxylic acid group, yielding an ammonium cation (-NH₃⁺) and a

carboxylate anion (-COO⁻). This intramolecular acid-base reaction fundamentally alters the

expected IR spectrum. Instead of observing a characteristic broad O-H stretch from a

carboxylic acid and a standard N-H stretch from a primary amine, we see distinct absorptions

corresponding to the ammonium and carboxylate moieties.[4][5]

Figure 1: Equilibrium between the non-ionic and zwitterionic forms of (2S)-2-amino-2-(2-
bromophenyl)acetic acid.

Predicted IR Peak Assignments for (2S)-2-amino-2-
(2-bromophenyl)acetic acid
The following sections detail the predicted vibrational modes and their corresponding

wavenumber regions for the title compound, based on established group frequencies for

zwitterionic amino acids and substituted aromatics.

Ammonium (-NH₃⁺) and Hydroxyl (-OH) Region (3300 -
2500 cm⁻¹)
Unlike the sharp, medium-intensity peaks of a primary amine (~3400-3300 cm⁻¹), the N-H

stretching vibrations of the ammonium group (-NH₃⁺) in a zwitterion are significantly broadened

and shifted to lower frequencies due to hydrogen bonding. These absorptions typically appear

as a strong, broad band spanning from approximately 3200 cm⁻¹ down to 2500 cm⁻¹. This

complex band system often overlaps with the C-H stretching vibrations.[5]

Furthermore, the classic, very broad O-H stretch of a hydrogen-bonded carboxylic acid dimer

(typically centered around 3000 cm⁻¹) is absent in the zwitterionic form.[6][7] The presence of
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the broad ammonium absorption, rather than a carboxylic acid O-H band, is a key indicator of

the zwitterionic state.

C-H Stretching Region (3100 - 2850 cm⁻¹)
Within the broad ammonium absorption, sharper peaks corresponding to C-H stretching can be

resolved.

Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The C-H bonds on the bromophenyl ring will

produce weak to medium absorptions at wavenumbers slightly above 3000 cm⁻¹.[8]

Aliphatic C-H Stretch (~2960 - 2850 cm⁻¹): A weak absorption is expected from the

stretching of the C-H bond at the alpha-carbon (the chiral center).

The Carbonyl and Aromatic Region (1700 - 1400 cm⁻¹)
This region is highly diagnostic for amino acids.

Carboxylate Asymmetric Stretch (~1610 - 1550 cm⁻¹): The most significant feature

confirming the zwitterion is the absence of a sharp carbonyl (C=O) peak from a carboxylic

acid (1760-1690 cm⁻¹).[9][10] Instead, a strong, sharp absorption corresponding to the

asymmetric stretching of the carboxylate group (-COO⁻) appears in this region.[5]

N-H Bending (~1620 - 1500 cm⁻¹): The bending vibration (scissoring) of the -NH₃⁺ group

also occurs in this range and may overlap with the carboxylate stretch.

Aromatic C=C Stretching (~1600 - 1450 cm⁻¹): The phenyl ring exhibits several

characteristic C=C in-ring stretching vibrations. These typically appear as a series of medium

to sharp peaks.[8]

Carboxylate Symmetric Stretch (~1420 - 1380 cm⁻¹): A weaker, but distinct, peak

corresponding to the symmetric stretch of the -COO⁻ group is expected here. The presence

of both asymmetric and symmetric carboxylate stretches is definitive proof of the

deprotonated carboxyl group.

Fingerprint Region (< 1400 cm⁻¹)
This region contains a wealth of complex, unique vibrations.
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C-O Stretch (~1320-1210 cm⁻¹): While characteristic of carboxylic acids, a C-O stretching

band is still present in the zwitterionic form, though its position can be influenced by the

molecular environment.[6]

Aromatic C-H Out-of-Plane (OOP) Bending (~770 - 730 cm⁻¹): The substitution pattern on

the aromatic ring gives rise to strong, characteristic C-H "oop" bands. For an ortho-

disubstituted ring (1,2-disubstituted), a strong absorption is expected in this range.

Carbon-Bromine (C-Br) Stretch (~650 - 550 cm⁻¹): A medium to strong absorption

corresponding to the C-Br stretching vibration is predicted in the low-frequency region of the

spectrum. The presence of this peak is a direct confirmation of the bromine substituent.

Summary of Predicted Frequencies
The expected IR absorptions for solid-phase (2S)-2-amino-2-(2-bromophenyl)acetic acid are

summarized below.
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Wavenumber
(cm⁻¹)

Vibrational Mode Expected Intensity Notes

3200 - 2500

-NH₃⁺ (Ammonium)

Symmetric &

Asymmetric Stretch

Strong, Broad

Overlaps with C-H

stretches. A key

indicator of the

zwitterionic state.

3100 - 3000 Aromatic C-H Stretch Medium to Weak

Appears as sharp

peaks on top of the

broader -NH₃⁺ band.

~2950
Aliphatic α-C-H

Stretch
Weak

May be obscured by

the -NH₃⁺ band.

1610 - 1550
-COO⁻ (Carboxylate)

Asymmetric Stretch
Strong

Absence of a C=O

peak at ~1700 cm⁻¹ is

critical. This peak

confirms the

carboxylate anion.[5]

1620 - 1500
-NH₃⁺ (Ammonium)

Bending
Medium

Often overlaps with

the asymmetric -

COO⁻ stretch.

1600 - 1450
Aromatic C=C In-Ring

Stretch
Medium, Sharp

A series of peaks is

expected.

1420 - 1380
-COO⁻ (Carboxylate)

Symmetric Stretch
Medium to Weak

Paired with the

asymmetric stretch,

confirms the

carboxylate group.

770 - 730
Aromatic C-H Out-of-

Plane Bend
Strong

Characteristic of

ortho-disubstitution on

the benzene ring.

650 - 550 C-Br Stretch Medium to Strong

Confirms the

presence of the

bromine substituent.
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Comparative Analysis: (2S)-2-amino-2-(2-
bromophenyl)acetic acid vs. L-Phenylalanine
Comparing the predicted spectrum to that of a well-known, structurally similar amino acid like L-

Phenylalanine highlights the influence of the bromine substituent. L-Phenylalanine also exists

as a zwitterion in its solid form.

Vibrational Mode
Predicted for
Target Compound
(cm⁻¹)

Experimental for L-
Phenylalanine
(cm⁻¹)

Key Differences
and Rationale

-NH₃⁺ Stretch 3200 - 2500 Broad, ~3100 - 2600

Largely similar, as

both are α-amino acid

zwitterions.

-COO⁻ Asymmetric

Stretch
1610 - 1550 ~1580

The electronic effect

of the electron-

withdrawing bromine

atom may cause a

slight shift in the

carboxylate frequency

compared to

phenylalanine.

Aromatic C-H OOP

Bend
770 - 730 (ortho)

~740 and ~700

(mono)

The out-of-plane

bending is highly

sensitive to the

substitution pattern.

This is a major point

of differentiation.

C-Br Stretch 650 - 550 Absent

This peak is unique to

the brominated

compound and serves

as a definitive marker

for its identification

against phenylalanine.
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Note: Experimental data for L-Phenylalanine is sourced from publicly available spectral

databases.[11][12]

Experimental Protocol: Acquiring a High-Quality
FTIR-ATR Spectrum
To validate the predicted spectral features, a solid-state FTIR spectrum can be easily acquired.

The Attenuated Total Reflectance (ATR) technique is recommended due to its minimal sample

preparation and high reproducibility.

Methodology
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory (typically with a

diamond or germanium crystal) are clean. Run a background scan to account for

atmospheric CO₂ and H₂O.

Sample Preparation: Place a small amount (1-5 mg) of the solid (2S)-2-amino-2-(2-
bromophenyl)acetic acid powder directly onto the ATR crystal.

Data Acquisition: Apply consistent pressure using the ATR's pressure clamp to ensure good

contact between the sample and the crystal.

Scanning: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹.

Processing: The resulting spectrum should be baseline-corrected and displayed in terms of

transmittance or absorbance versus wavenumber (cm⁻¹).

Figure 2: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Conclusion
The infrared spectrum of (2S)-2-amino-2-(2-bromophenyl)acetic acid is dominated by

features characteristic of its zwitterionic structure in the solid phase. Key diagnostic peaks

include the broad ammonium (-NH₃⁺) stretch, the strong asymmetric carboxylate (-COO⁻)

stretch around 1550-1610 cm⁻¹, and the absence of a typical carboxylic acid C=O peak at

~1700 cm⁻¹. Furthermore, the spectrum can be definitively distinguished from its non-
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brominated analog, L-phenylalanine, by the presence of a C-Br stretch in the low-frequency

region (650-550 cm⁻¹) and a distinct aromatic C-H out-of-plane bending pattern characteristic

of ortho-disubstitution. This predictive and comparative guide provides a robust framework for

researchers and drug development professionals to interpret spectral data, confirm molecular

identity, and ensure the quality of this important pharmaceutical building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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